

# Application Notes and Protocols for NMR Spectroscopy of Glucose-13C6 Labeled Samples

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## Compound of Interest

Compound Name: Glucose-13C6

Cat. No.: B8047838

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Uniformly labeled **Glucose-13C6** is a powerful tool in metabolic research and drug development. Its incorporation into biological systems allows for the tracing of glucose metabolism through various pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for monitoring the fate of the 13C labels, providing detailed insights into metabolic fluxes and enzyme activities.<sup>[1]</sup> This document provides detailed application notes and experimental protocols for the analysis of **Glucose-13C6** labeled samples using NMR spectroscopy.

## Key Applications

- Metabolic Flux Analysis: Tracing the 13C label from glucose through downstream metabolites to quantify the rates of metabolic pathways.<sup>[2][3]</sup>
- Drug Efficacy and Target Engagement: Assessing the impact of therapeutic agents on cellular metabolism by observing changes in glucose utilization and metabolite production.
- Disease Mechanism Studies: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.

- Bioprocess Optimization: Monitoring and optimizing nutrient utilization and product formation in cell cultures and microbial fermentations.

## Quantitative Data Summary

The following tables summarize typical quantitative data obtained from NMR analysis of **Glucose-13C6** and its immediate downstream metabolite, lactate, in an aqueous environment. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and are referenced to an internal or external standard. Coupling constants (J) are given in Hertz (Hz).

Table 1: Typical  $^{13}\text{C}$  NMR Data for **Glucose-13C6** (Anomeric Mixture in  $\text{D}_2\text{O}$ )

Carbon Atom	$\alpha$ -anomer Chemical Shift ( $\delta$ )	$\beta$ -anomer Chemical Shift ( $\delta$ )	$^1\text{J}(\text{C},\text{C})$ Coupling Constant (Hz)
C1	~92.8 ppm	~96.6 ppm	~40-45
C2	~72.2 ppm	~74.9 ppm	~40-45
C3	~73.6 ppm	~76.5 ppm	~40-45
C4	~70.4 ppm	~70.4 ppm	~40-45
C5	~72.2 ppm	~76.5 ppm	~40-45
C6	~61.5 ppm	~61.5 ppm	~40-45

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Table 2: Typical  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for Lactate-13C3 Derived from **Glucose-13C6**

Metabolite	Carbon/Proton	Chemical Shift ( $\delta$ )	Key Coupling Constants (J)
Lactate- $^{13}\text{C}_3$	C1 (Carboxyl)	~183 ppm	$^1\text{J}(\text{C1},\text{C2}) \approx 55 \text{ Hz}$
C2	~69 ppm		$^1\text{J}(\text{C2},\text{C3}) \approx 35 \text{ Hz}$ , $^1\text{J}(\text{C2},\text{H2}) \approx 145 \text{ Hz}$
C3 (Methyl)	~21 ppm		$^1\text{J}(\text{C3},\text{H3}) \approx 128 \text{ Hz}$
H2	~4.1 ppm		$^3\text{J}(\text{H2},\text{H3}) \approx 7 \text{ Hz}$
H3	~1.3 ppm		

## Experimental Protocols

### Protocol 1: 1D $^{13}\text{C}$ NMR for Quantifying Glucose-13C6 and Metabolites

This protocol is suitable for determining the relative abundance of **Glucose-13C6** and its labeled downstream products.

#### 1. Sample Preparation:

- For cellular extracts, quench metabolism rapidly (e.g., with cold methanol).
- Perform a polar extraction (e.g., using a methanol/chloroform/water method).
- Lyophilize the polar extract to dryness.
- Reconstitute the sample in a known volume of deuterated solvent (e.g., 500  $\mu\text{L}$   $\text{D}_2\text{O}$ ) containing a known concentration of an internal standard (e.g., DSS or TSP).<sup>[4]</sup>

#### 2. NMR Data Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse  $^{13}\text{C}$  experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
- Key Parameters:
- Spectral Width: ~200 ppm
- Acquisition Time: ~1.5 s
- Relaxation Delay (d1): 5  $\times$   $T_1$  of the slowest relaxing nucleus of interest (can be up to 10-30 s for quantitative analysis).

- Number of Scans: Dependent on sample concentration, typically several thousand for good signal-to-noise.
- Temperature: 298 K (25 °C).

### 3. Data Processing and Analysis:

- Apply an exponential line broadening factor (e.g., 1-2 Hz).
- Fourier transform, phase correct, and baseline correct the spectrum.
- Integrate the signals of interest corresponding to **Glucose-13C6** and its metabolites.
- Normalize the integrals to the internal standard to determine concentrations.

## Protocol 2: 2D $^1\text{H}$ - $^{13}\text{C}$ HSQC for Enhanced Sensitivity and Resolution

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides superior sensitivity and resolution compared to 1D  $^{13}\text{C}$  NMR, making it ideal for complex biological samples.[\[5\]](#)

### 1. Sample Preparation:

- Follow the same procedure as for the 1D  $^{13}\text{C}$  NMR experiment.

### 2. NMR Data Acquisition:

- Spectrometer: 600 MHz or higher field NMR spectrometer, preferably with a cryoprobe.
- Pulse Sequence: A sensitivity-enhanced HSQC with gradient coherence selection (e.g., `hsqcetgpsisp2` on Bruker systems).[\[6\]](#)
- Key Parameters:
  - $^1\text{H}$  Spectral Width: ~12 ppm
  - $^{13}\text{C}$  Spectral Width: ~160 ppm[\[7\]](#)
  - $^1\text{H}$  Acquisition Time: ~100 ms
  - Number of Increments in  $^{13}\text{C}$  dimension: 256-512
  - Relaxation Delay (d1): 1.5 s[\[7\]](#)
  - Number of Scans: 8-64 per increment, depending on concentration.
  - $^1\text{J}(\text{C},\text{H})$  coupling constant: Set to an average value for C-H bonds, typically 145 Hz.

### 3. Data Processing and Analysis:

- Process the 2D data using appropriate window functions (e.g., squared sine bell).
- Perform Fourier transformation, phasing, and baseline correction in both dimensions.
- Assign cross-peaks based on known chemical shifts of metabolites.
- Volume integration of cross-peaks can be used for relative quantification.

## Protocol 3: 2D $^1\text{H}$ - $^{13}\text{C}$ HMBC for Structural Elucidation of Metabolites

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is used to identify longer-range (2-3 bond) C-H correlations, which is invaluable for identifying unknown metabolites and confirming structures. For highly  $^{13}\text{C}$ -enriched samples, a modified pulse sequence with carbon decoupling during acquisition is recommended to simplify the spectra and avoid artifacts from  $^{13}\text{C}$ - $^{13}\text{C}$  couplings.[\[8\]](#)

### 1. Sample Preparation:

- Follow the same procedure as for the 1D  $^{13}\text{C}$  NMR experiment.

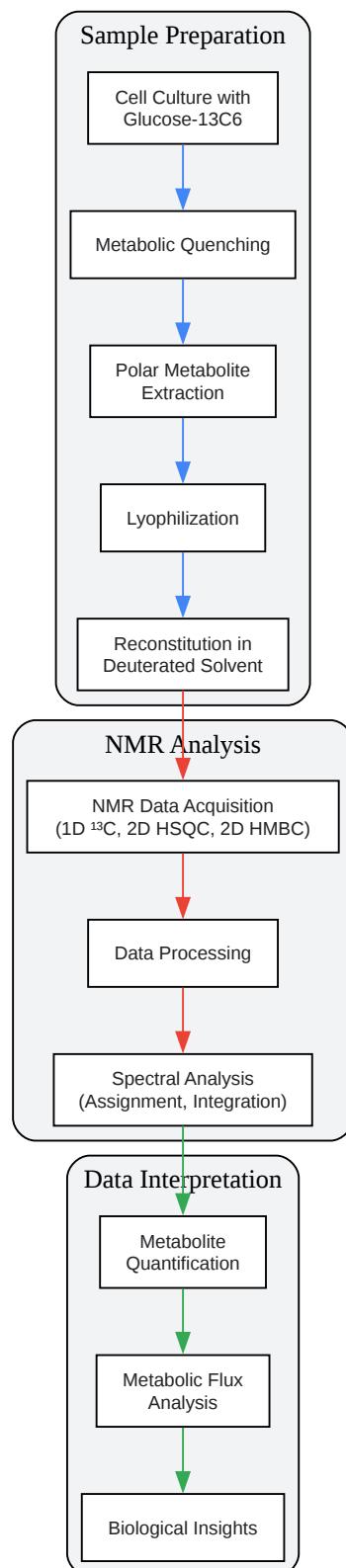
### 2. NMR Data Acquisition:

- Spectrometer: 600 MHz or higher field NMR spectrometer.
- Pulse Sequence: A gradient-selected HMBC sequence, preferably one modified for  $^{13}\text{C}$ -labeled samples.[\[8\]](#)
- Key Parameters:
  - $^1\text{H}$  Spectral Width: ~12 ppm
  - $^{13}\text{C}$  Spectral Width: ~200 ppm
  - Long-range coupling evolution delay (d6): Optimized for an average long-range J-coupling of 4-10 Hz.
  - Number of Increments in  $^{13}\text{C}$  dimension: 256-512
  - Relaxation Delay (d1): 1.5-2.0 s
  - Number of Scans: 16-128 per increment.

### 3. Data Processing and Analysis:

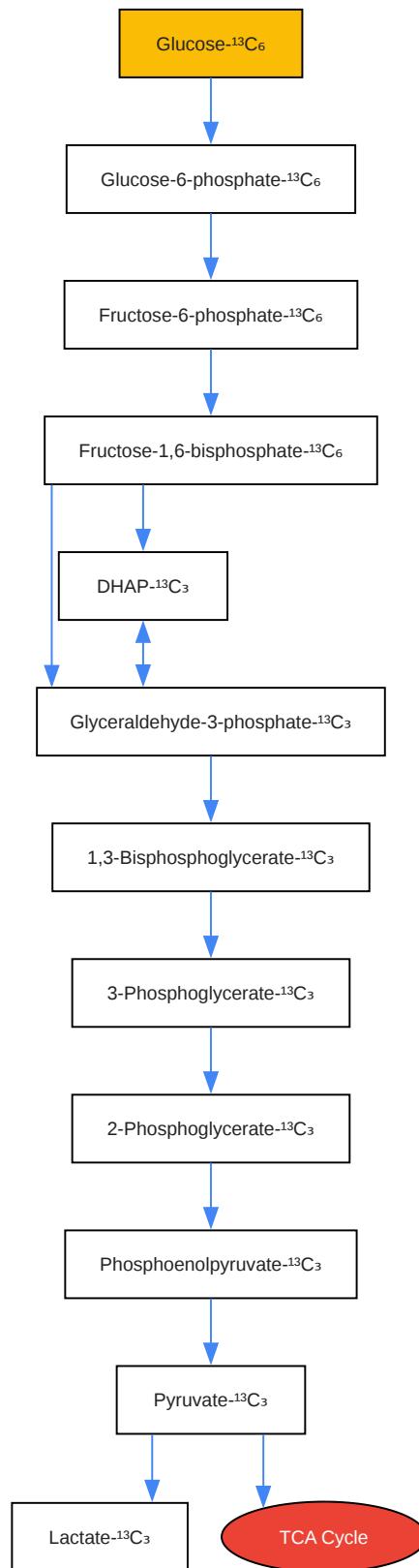
- Process the 2D data similarly to the HSQC experiment.
- Correlate proton signals with carbon signals that are 2 or 3 bonds away to build up a picture of the carbon skeleton of the labeled metabolites.

# Visualizations



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Caption: General experimental workflow for NMR-based metabolomics using **Glucose- $^{13}\text{C}_6$** .



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Caption: Simplified glycolytic pathway showing the flow of <sup>13</sup>C labels from **Glucose-13C6**.

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